2-Boc-5-oxa-2-aza-spiro-[3.5]nonane-6-carboxylic acid
Description
Molecular Architecture and Stereochemical Features
The molecular structure of 2-tert-butoxycarbonyl-5-oxa-2-azaspiro[3.5]nonane-6-carboxylic acid displays a complex three-dimensional architecture characterized by the molecular formula C₁₃H₂₁NO₅ and a molecular weight of 271.313 daltons. The compound features a distinctive spirocyclic core where two ring systems intersect at a single quaternary carbon atom, creating a rigid three-dimensional framework that restricts conformational flexibility. The Simplified Molecular Input Line Entry System representation reveals the structural complexity: CC(C)(C)OC(=O)N1CC2(C1)CCCC(O2)C(=O)O, which delineates the tert-butoxycarbonyl protecting group attached to the nitrogen atom and the carboxylic acid functionality positioned on the six-membered ring component.
The stereochemical analysis reveals that the compound contains a single defined stereocenter, though the specific absolute configuration requires further crystallographic or spectroscopic determination. The spirocyclic junction creates a unique spatial arrangement where the four-membered azetidine ring and the six-membered tetrahydropyran ring adopt perpendicular orientations relative to each other. This geometric constraint significantly influences the overall molecular shape and potential intermolecular interactions. The tert-butoxycarbonyl group provides steric bulk and serves as a protecting group for the nitrogen functionality, while simultaneously contributing to the compound's lipophilicity profile.
Table 1: Molecular Properties of 2-Boc-5-oxa-2-aza-spiro-[3.5]nonane-6-carboxylic Acid
The conformational analysis of this spirocyclic system indicates restricted rotation around the spirocenter, leading to a well-defined three-dimensional structure. The presence of both electron-donating and electron-withdrawing substituents creates an asymmetric electronic environment that influences reactivity patterns and potential biological interactions. The carboxylic acid moiety introduces hydrogen bonding capabilities, while the ether oxygen in the six-membered ring provides additional sites for intermolecular interactions.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxa-2-azaspiro[3.5]nonane-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-13(8-14)6-4-5-9(18-13)10(15)16/h9H,4-8H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZMWIGLQWNJPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCCC(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Boc-5-oxa-2-aza-spiro-[3.5]nonane-6-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of tert-butyl 2-oxo-5-oxa-2-azaspiro[3.5]nonane-6-carboxylate as a precursor. The reaction conditions often include the use of solvents like dichloromethane and reagents such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Boc-5-oxa-2-aza-spiro-[3.5]nonane-6-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
2-Boc-5-oxa-2-aza-spiro-[3.5]nonane-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound can be used in the production of various chemical products.
Mechanism of Action
The mechanism of action of 2-Boc-5-oxa-2-aza-spiro-[3.5]nonane-6-carboxylic acid involves its interaction with specific molecular targets. These interactions can affect various biological pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Core Structural Variations
The following table highlights key structural and physicochemical differences between 2-Boc-5-oxa-2-aza-spiro[3.5]nonane-6-carboxylic acid and analogs:
Functional Group and Reactivity Analysis
- Boc vs. Fmoc Protection :
- Carboxylic Acid vs. Ester : The free carboxylic acid (target compound) enables direct coupling to amines, while esters (e.g., tert-butyl ester in CAS 1245816-29-8) require hydrolysis for activation .
- Oxa/Aza Positioning: Shifting the oxygen and nitrogen positions (e.g., 7-oxa-2-aza vs.
Research Findings and Trends
- Spirocyclic Diversity: Over 20 spiro[3.5]nonane derivatives are cataloged, with substitutions at the 2-, 5-, 6-, and 8-positions driving pharmacological relevance .
- Salt Forms : Oxalate and hydrochloride salts (e.g., CAS 2639408-20-9) improve solubility for in vivo studies .
- Market Availability : Bulk quantities (e.g., 100 mg to 1 g) are stocked for research use, with prices ranging from $458/100 mg (Boc variants) to discontinued status for niche derivatives .
Biological Activity
2-Boc-5-oxa-2-aza-spiro-[3.5]nonane-6-carboxylic acid is a heterocyclic compound characterized by its unique spirocyclic structure, with the molecular formula C13H21NO5 and a molecular weight of approximately 271.31 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a building block for synthesizing more complex molecules.
Structural Features
The compound features several significant structural components:
- Boc Group : A tert-butoxycarbonyl protecting group that influences reactivity.
- 5-Oxa and 2-Aza : These functional groups contribute to the compound's unique chemical properties and potential interactions with biological targets.
Potential Biological Activities
Research indicates that compounds with spirocyclic structures often exhibit diverse biological activities, including:
The biological activity of this compound is likely mediated through interactions with specific molecular targets within biological pathways. These interactions could affect cellular processes such as apoptosis, proliferation, and oxidative stress response.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Oxa-6-azaspiro[3.5]nonane | Lacks carboxylic acid; contains only nitrogen | Simpler structure; less steric hindrance |
| 1-Aza-bicyclo[3.3.0]octan-6-carboxylic acid | Bicyclic structure; different ring size | More rigid structure; different reactivity |
| 4-Hydroxyproline derivatives | Contains hydroxyl group; similar nitrogen | Potentially more polar; different biological activity |
The presence of both nitrogen and oxygen functionalities within the spirocyclic architecture of this compound enhances its reactivity profile compared to other similar compounds.
Case Studies and Research Findings
While direct studies on 2-Boc-5-oza-2-aza-spiro-[3.5]nonane-6-carboxylic acid are sparse, related research provides insights into its potential applications:
- Antioxidant Activity : A study on spirocyclic derivatives indicated significant antioxidant properties, suggesting that similar compounds could be explored for their potential in treating oxidative stress-related conditions.
- Antitumor Effects : Research on compounds structurally related to 2-Boc-5-oza demonstrated notable cytotoxic effects against various cancer cell lines, including B16 melanoma cells, highlighting the need for further exploration of this compound's antitumor potential .
Q & A
Q. Methodological Insight :
- Stereochemical analysis : Use X-ray crystallography or NOESY NMR to confirm spirocyclic conformation.
- Reactivity prediction : The electron-withdrawing Boc group may reduce nucleophilicity at the adjacent nitrogen, directing reactivity toward the carboxylic acid or oxygen-containing ring.
Basic: How is the Boc group introduced and removed in this compound?
The Boc group is typically introduced via Schotten-Baumann conditions (e.g., Boc anhydride with a base like DMAP in THF). Removal involves acidic cleavage (e.g., TFA in DCM) to regenerate the free amine.
Q. Methodological Insight :
- Optimization : Monitor Boc deprotection kinetics via TLC or LC-MS to avoid over-acidification, which may degrade the spirocyclic core .
Advanced: What synthetic strategies are effective for constructing the spiro[3.5]nonane scaffold?
Common approaches include:
Q. Data Contradiction Analysis :
- RCM vs. Cycloaddition : RCM offers better stereocontrol but requires stringent anhydrous conditions. Cycloadditions may yield mixed regioisomers, necessitating HPLC purification .
Advanced: How does the spirocyclic structure impact biological activity in target validation studies?
The rigid spirocyclic core may enhance target binding selectivity by reducing conformational flexibility, as seen in related spiro compounds (e.g., 7-Oxaspiro[3.5]nonane-2-carboxylic acid, which shows affinity for protease inhibitors) . However, steric hindrance from the Boc group could limit membrane permeability.
Q. Methodological Insight :
- Structure-activity relationship (SAR) : Synthesize analogs with modified Boc groups (e.g., Fmoc, Cbz) to evaluate pharmacokinetic trade-offs.
- In silico docking : Use molecular dynamics simulations to predict binding poses with protein targets .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- NMR : H/C NMR to confirm spirocyclic connectivity and Boc group integrity.
- IR : Carboxylic acid O-H stretch (~2500-3000 cm) and Boc carbonyl (~1700 cm).
- HRMS : To verify molecular weight and fragmentation patterns .
Advanced: How can synthetic yields be improved for derivatives of this compound?
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalyst screening : Palladium catalysts for cross-coupling at the carboxylic acid position.
- Protecting group strategies : Use orthogonal protection (e.g., Alloc for amine) to enable sequential derivatization .
Q. Data Contradiction Analysis :
- DMF vs. THF : DMF improves reaction homogeneity but may complicate Boc deprotection. THF is preferable for acid-sensitive intermediates .
Basic: What are the stability considerations for storing this compound?
- Moisture sensitivity : The Boc group hydrolyzes under acidic/alkaline conditions. Store under inert gas (Ar/N) at -20°C.
- Light sensitivity : Spirocyclic systems may undergo photodegradation; use amber vials .
Advanced: How can computational chemistry aid in optimizing this compound’s reactivity?
- DFT calculations : Predict transition states for ring-opening reactions or nucleophilic attacks.
- pKa estimation : Determine protonation states of the amine and carboxylic acid under physiological conditions .
Basic: What are common impurities encountered during synthesis?
- Deprotection byproducts : Trifluoroacetate salts from incomplete Boc removal.
- Ring-opened intermediates : Due to acid- or base-mediated cleavage of the spirocyclic core .
Advanced: What in vitro assays are suitable for evaluating biological activity?
- Enzyme inhibition assays : Test against serine hydrolases or proteases using fluorogenic substrates.
- Cellular uptake studies : Use fluorescently tagged derivatives to assess permeability (e.g., confocal microscopy) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
